BLU-945 Demonstrates Superior Potency Against C797S-Mediated Osimertinib Resistance Compared to Osimertinib Itself
In engineered Ba/F3 cells expressing EGFR-activating mutations plus T790M and C797S (triple-mutant), BLU-945 potently inhibits cell viability, whereas osimertinib is ineffective. BLU-945 exhibits IC50 values in the nanomolar range, directly targeting the mechanism of acquired resistance to third-generation TKIs. This activity is further validated in a patient-derived osimertinib-resistant model, YU-1182, which is completely insensitive to osimertinib (IC50 > 1000 nM) but retains sensitivity to BLU-945 (IC50 = 293 nM) [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 293 nM against YU-1182 cell line |
| Comparator Or Baseline | Osimertinib (IC50 > 1000 nM against YU-1182 cell line) |
| Quantified Difference | Osimertinib IC50 / BLU-945 IC50 > 3.4-fold difference; osimertinib is inactive (IC50 > 1 µM) while BLU-945 retains potent activity (IC50 = 293 nM) |
| Conditions | Patient-derived osimertinib-resistant YU-1182 cell line, cell viability assay |
Why This Matters
This quantitative data demonstrates that BLU-945 maintains potent activity in an osimertinib-resistant, patient-derived model where osimertinib fails, validating its utility as a next-generation agent for overcoming C797S-mediated resistance.
- [1] Lim, S. M., Schalm, S. S., Lee, E. J., et al. (2024). BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer. Therapeutic Advances in Medical Oncology, 16, 17588359241280689. View Source
